![molecular formula C19H17NO3 B5760215 N-(2-furylmethyl)-4'-methoxy-3-biphenylcarboxamide](/img/structure/B5760215.png)
N-(2-furylmethyl)-4'-methoxy-3-biphenylcarboxamide
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Overview
Description
N-(2-furylmethyl)-4'-methoxy-3-biphenylcarboxamide (FMOC-L-phenylalanine) is a synthetic compound widely used in scientific research for its unique properties.
Mechanism of Action
FMOC-L-phenylalanine works by binding to specific amino acid residues in proteins and altering their fluorescence properties. The compound has a high quantum yield and is highly sensitive to changes in the local environment, making it an ideal probe for studying protein dynamics.
Biochemical and Physiological Effects
FMOC-L-phenylalanine has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic.
Advantages and Limitations for Lab Experiments
One of the main advantages of FMOC-L-phenylalanine is its high sensitivity and selectivity for specific amino acid residues in proteins. The compound is also easy to use and does not require any specialized equipment. However, one limitation of FMOC-L-phenylalanine is its relatively low solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of FMOC-L-phenylalanine in scientific research. One area of interest is the development of new fluorescent probes with increased sensitivity and selectivity for specific amino acid residues. Another area of interest is the use of FMOC-L-phenylalanine in the study of protein-protein interactions in living cells. Finally, FMOC-L-phenylalanine could be used in the development of new drugs and therapies for various diseases and disorders.
Synthesis Methods
FMOC-L-phenylalanine is synthesized through a multi-step process involving the protection of the carboxyl group and the amino group of L-phenylalanine, followed by the addition of the furylmethyl group. The final product is purified through column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
FMOC-L-phenylalanine is widely used as a fluorescent probe in various scientific research applications. It is used to study protein-protein interactions, enzyme kinetics, and receptor-ligand binding. The compound is also used in the study of peptide and protein structure and function.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-22-17-9-7-14(8-10-17)15-4-2-5-16(12-15)19(21)20-13-18-6-3-11-23-18/h2-12H,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBBKNRXMUUDAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-Furylmethyl)-4'-methoxy-3-biphenylcarboxamide |
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